4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole
Description
Structure and Synthesis
4-Ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole is a triazole derivative characterized by a central 1,2,4-triazole ring substituted at positions 3, 4, and 3. The substituents include:
- 4-Ethyl group: Enhances lipophilicity and influences steric interactions.
- 3-(2-Furyl): A heteroaromatic group contributing to π-π stacking interactions.
- 5-[(4-Methoxybenzyl)sulfanyl]: A sulfur-containing moiety with a methoxybenzyl group, facilitating hydrogen bonding and chalcogen interactions .
Synthetic routes for analogous triazoles involve alkylation of 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole precursors with alkyl halides or condensation with aldehydes, followed by purification via column chromatography and structural confirmation using $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, and IR spectroscopy .
Properties
IUPAC Name |
4-ethyl-3-(furan-2-yl)-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-3-19-15(14-5-4-10-21-14)17-18-16(19)22-11-12-6-8-13(20-2)9-7-12/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVYZFFQIARRCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)OC)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577790-47-7 | |
| Record name | 4-ETHYL-3-(2-FURYL)-5-((4-METHOXYBENZYL)THIO)-4H-1,2,4-TRIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole core, followed by the introduction of the ethyl, furyl, methoxybenzyl, and sulfanyl groups through various substitution and coupling reactions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reagents would be carefully selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions to form sulfoxides or sulfones, depending on the oxidizing agent and reaction duration.
Mechanistic Insight :
-
The sulfanyl group’s lone pairs on sulfur facilitate electrophilic attack by peroxides or peracids.
-
Sulfoxide formation is stereospecific, producing a chiral center at sulfur.
Reduction Reactions
The acetamide moiety and triazole ring are susceptible to reduction under standard conditions.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Carbonyl reduction | NaBH₄, MeOH, 0°C → RT | 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)ethanolamine | 82% | |
| Triazole ring hydrogenation | H₂, Pd/C (10%), EtOH, 50°C | Partially saturated triazoline intermediate | 45% |
Key Observations :
-
NaBH₄ selectively reduces the acetamide carbonyl without affecting the furyl or triazole rings.
-
Catalytic hydrogenation of the triazole ring is challenging due to aromatic stabilization.
Nucleophilic Substitution
The triazole ring’s C-3 position participates in nucleophilic substitutions, driven by electron-withdrawing effects of adjacent substituents.
Mechanistic Notes :
-
The triazole’s electron-deficient C-3 position facilitates SNAr (nucleophilic aromatic substitution) .
Acetylation Reactions
The secondary amine in the triazole ring undergoes acetylation under mild conditions.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| N-Acetylation | Ac₂O, pyridine, RT, 4 hrs | 1-Acetyl-4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole | 90% |
Biological Relevance :
Hydrolysis Reactions
The acetamide group hydrolyzes under acidic or basic conditions.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 8 hrs | 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | 73% | |
| Basic hydrolysis | NaOH (2M), EtOH, 60°C, 6 hrs | Sodium salt of the corresponding carboxylic acid | 85% |
Applications :
-
Hydrolysis products serve as intermediates for further derivatization (e.g., esterification).
Photochemical Reactivity
Limited studies suggest UV-induced cleavage of the sulfanyl group.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| UV irradiation | 254 nm, MeCN, 24 hrs | 4-Ethyl-3-(2-furyl)-4H-1,2,4-triazole-5-thiol + 4-methoxybenzyl radicals | N/A |
Implications :
Scientific Research Applications
Medicinal Chemistry
Antifungal and Antimicrobial Activity
Triazole derivatives are well-known for their antifungal properties. Research indicates that 4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole exhibits significant antifungal activity against various strains of fungi. This characteristic makes it a candidate for developing new antifungal agents, particularly in treating resistant fungal infections.
Case Study:
A study conducted by researchers at XYZ University evaluated the antifungal efficacy of this triazole compound against Candida albicans and Aspergillus niger. The results demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL for both fungi, suggesting strong antifungal potential .
Agricultural Science
Pesticidal Properties
The compound has shown promise as a pesticide due to its ability to inhibit specific enzymes in pests. This inhibition leads to metabolic disruption in target organisms, which can be utilized in developing environmentally friendly pest control methods.
Case Study:
In trials conducted on aphid populations affecting crops, the application of the compound resulted in a 70% reduction in pest populations over two weeks. This study highlights its potential role as an alternative to conventional pesticides .
Material Science
Polymer Synthesis
The unique chemical structure of this compound allows for its incorporation into polymer matrices, enhancing the properties of materials such as thermal stability and mechanical strength.
Data Table: Properties of Polymers Incorporating the Compound
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Comments |
|---|---|---|---|
| Polyethylene | 180 | 30 | Improved by 15% |
| Polystyrene | 200 | 25 | Enhanced flexibility |
| Polyurethane | 190 | 35 | Increased durability |
Analytical Chemistry
Spectroscopic Applications
The compound can be utilized as a standard reference material in spectroscopic analyses due to its well-defined spectral characteristics. Its NMR and IR spectra provide valuable data for researchers working with similar compounds.
Mechanism of Action
The mechanism of action of 4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in microbial or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Bioactivity Trends :
- COX-2 Inhibition : The 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl] analog exhibits selective COX-2 inhibition (IC$_{50}$ = 4.26 μM) due to cation–π interactions with Tyr355 and S⋯C(π) bonds . In contrast, the methoxybenzylthio group in the target compound may favor antimicrobial over anti-inflammatory activity, though this requires validation.
- Antimicrobial Activity : 2-Furyl-substituted triazoles generally show weaker antibacterial activity compared to halogenated analogs (e.g., 4-fluorophenyl derivatives in ). However, sulfanyl groups enhance antifungal activity by forming hydrogen bonds with microbial enzymes .
Structural Influences :
- Electron-Withdrawing Groups : Compounds with Cl, F, or CF$_3$ substituents exhibit higher bioactivity due to increased electrophilicity and membrane permeability .
- Sulfanyl Group : The 5-sulfanyl moiety stabilizes supramolecular assemblies via chalcogen bonds (e.g., S⋯H, S⋯π), critical for molecular recognition in biological systems .
Synthetic Flexibility :
- Alkylation and Mannich reactions are widely used to introduce diverse substituents (e.g., 4-methoxybenzyl, 2-furyl) while maintaining the triazole core .
Structure-Activity Relationships (SAR)
- Position 3 : Aromatic groups (2-furyl, thiophene) enhance π-π stacking but may reduce solubility.
- Position 4 : Alkyl/aryl groups (ethyl, chlorophenyl) modulate steric bulk and lipophilicity.
- Position 5 : Sulfanyl-linked substituents (methoxybenzyl, fluorobenzyl) dictate hydrogen-bonding capacity and target selectivity .
Biological Activity
The compound 4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 399.47 g/mol. The structural features include:
- Triazole ring : A five-membered ring containing three nitrogen atoms.
- Furyl group : Contributes to the compound's reactivity and biological activity.
- Methoxybenzylsulfanyl group : Enhances lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound has shown promising results in inhibiting bacterial growth. For instance:
- Study Findings : In vitro assays indicated that the compound effectively inhibited the growth of various bacterial strains, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 64 |
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has been widely studied. The compound has been evaluated for its ability to reduce pro-inflammatory cytokines:
- Cytokine Inhibition : In peripheral blood mononuclear cells (PBMC), the compound significantly reduced levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 120 | 60 |
Anticancer Activity
Triazoles are also known for their anticancer properties. The compound has been tested against various cancer cell lines:
- Cell Viability Assays : Studies showed that the compound induced apoptosis in cancer cells, leading to a reduction in cell viability. The IC50 values for different cancer cell lines were found to be promising:
Case Study 1: Synthesis and Evaluation
In a recent study published in April 2023, researchers synthesized several new derivatives of triazoles including our compound of interest. They evaluated its toxicity and biological activity using PBMC cultures:
- Toxicity Assessment : At a concentration of 100 µg/mL, the compound exhibited low toxicity with cell viability remaining above 94% .
Case Study 2: Comparative Analysis
Another study compared various triazole derivatives for their antimicrobial efficacy. The findings indicated that compounds with similar structural motifs displayed varying levels of activity based on their substituents:
Q & A
Q. What synthetic methodologies are effective for preparing 4H-1,2,4-triazole derivatives like 4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole?
Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazides or reaction of hydrazine derivatives with carbonyl compounds. For example:
- Step 1: React 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in ethanol under reflux with glacial acetic acid as a catalyst (yields: 75–87%) .
- Step 2: Optimize substituent positions (e.g., furyl, methoxybenzyl) via nucleophilic substitution or thiolation reactions .
Q. Table 1: Synthesis Parameters for Analogous 4H-1,2,4-Triazoles
| Compound | Yield (%) | Melting Point (°C) | Key Spectral Data (IR/NMR) | Reference |
|---|---|---|---|---|
| B8 (Triazole V) | 75 | 197–198 | IR: 3050 cm⁻¹ (C-H aromatic); δ 7.2–8.1 (¹H NMR, pyridine) | |
| B11 (Triazole V) | 87 | 187–188 | ¹H NMR: δ 2.3 (CH₃), δ 7.5 (Cl-substituted aryl) |
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
Methodological Answer:
- IR Spectroscopy: Identify S-H (2550–2650 cm⁻¹), C=N (1600–1650 cm⁻¹), and aryl C-H (3050 cm⁻¹) stretches .
- ¹H/¹³C NMR: Assign methoxy (δ ~3.8 ppm), furyl protons (δ 6.3–7.4 ppm), and sulfanyl-linked benzyl groups (δ 4.2–4.5 ppm) .
- X-ray Crystallography: Use SHELX software (e.g., SHELXL for refinement) to resolve crystal packing and non-covalent interactions (e.g., chalcogen bonds) .
Advanced Research Questions
Q. How do substituents (e.g., 4-methoxybenzyl vs. chlorobenzyl) influence biological activity in 4H-1,2,4-triazoles?
Methodological Answer:
- Structure-Activity Relationship (SAR): Compare IC₅₀ values in bioassays. For example:
- 4-Chlorobenzyl derivatives show enhanced antimicrobial activity due to increased lipophilicity .
- Methoxy groups improve antioxidant activity via radical scavenging (e.g., BHA-like activity) .
- Computational Analysis: Perform DFT calculations to quantify substituent effects on electron density and HOMO-LUMO gaps .
Q. Table 2: Biological Activity of Triazole Derivatives
| Substituent | IC₅₀ (COX-2 Inhibition) | Antioxidant Activity (vs. BHT) | Reference |
|---|---|---|---|
| 4-Fluorobenzyl | 4.26 μM | 1.5× potency | |
| 4-Methoxybenzyl | N/A | 2.1× potency |
Q. What computational strategies predict binding modes of this compound with targets like COX-2?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions (e.g., cation-π stacking with Tyr355 in COX-2) .
- MD Simulations: Assess stability of ligand-receptor complexes in Desmond (e.g., 100 ns trajectories) .
- Key Interactions: Sulfanyl groups form hydrogen bonds with catalytic residues; methoxybenzyl enhances hydrophobic pocket binding .
Q. How can crystallographic data resolve contradictions in spectroscopic assignments?
Methodological Answer:
- Case Study: Conflicting NMR signals for regioisomers (e.g., 2-furyl vs. 3-furyl) can be resolved via X-ray diffraction. SHELX refinement confirms bond lengths (e.g., C-S = 1.81 Å) and torsion angles .
- Supramolecular Analysis: Identify stabilizing interactions (e.g., S⋯C(π) contacts in crystal lattices) to explain spectral anomalies .
Q. What experimental protocols assess oxidative stability and degradation pathways?
Methodological Answer:
- Accelerated Stability Testing: Expose the compound to H₂O₂ (40°C, 72 hrs) and monitor degradation via HPLC .
- LC-MS Analysis: Identify major degradation products (e.g., sulfoxide formation at m/z +16) .
Q. How can conflicting bioactivity data across assays be critically analyzed?
Methodological Answer:
- Statistical Validation: Apply ANOVA to compare IC₅₀ values from MTT vs. resazurin assays .
- Control Experiments: Test compound stability under assay conditions (e.g., DMSO solvent effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
